(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine
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Overview
Description
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C11H16ClN3S This compound features a pyrimidine ring substituted with a chloro and methylthio group, linked to a piperidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and thiourea, followed by chlorination and methylation to introduce the chloro and methylthio groups.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes.
Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: Similar structure but with a methanol group instead of methanamine.
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a methanol group instead of methanamine.
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine: Similar structure but with the piperidine ring substituted at a different position.
Properties
Molecular Formula |
C11H17ClN4S |
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Molecular Weight |
272.80 g/mol |
IUPAC Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4S/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16/h5,8H,2-4,6-7,13H2,1H3 |
InChI Key |
YDTLJGPBXABCEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN |
Origin of Product |
United States |
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